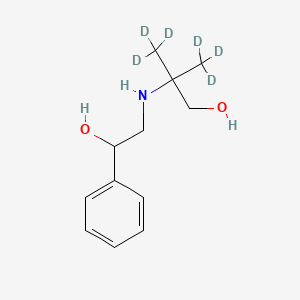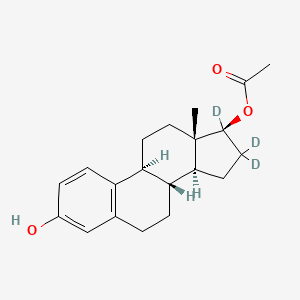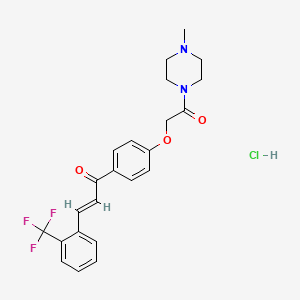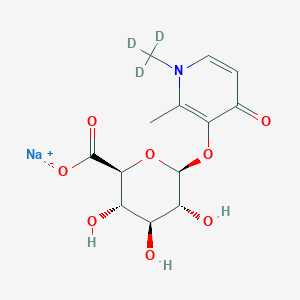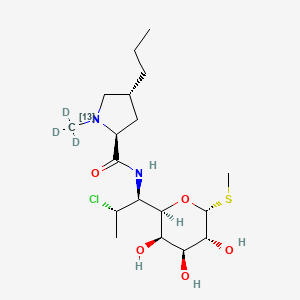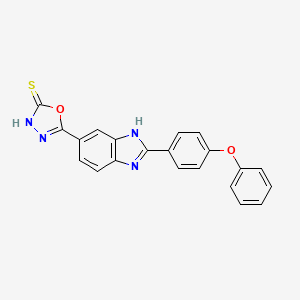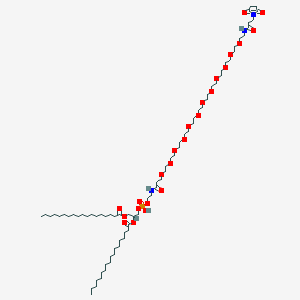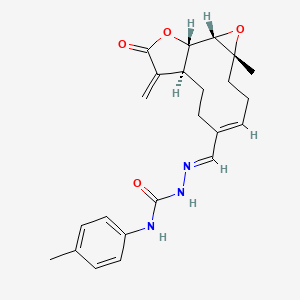
NF-|EB-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NF-|EB-IN-5 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating immune response, inflammation, and cell survival. This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases, as well as certain types of cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NF-|EB-IN-5 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core structure of the compound.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency. Advanced techniques like continuous flow chemistry may be employed to enhance production rates and reduce costs.
化学反応の分析
Types of Reactions
NF-|EB-IN-5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
科学的研究の応用
NF-|EB-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NF-κB pathway and its role in various chemical processes.
Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.
作用機序
NF-|EB-IN-5 exerts its effects by inhibiting the NF-κB pathway. This pathway involves the activation of NF-κB proteins, which translocate to the nucleus and bind to DNA to regulate gene expression. This compound prevents the activation of NF-κB by inhibiting the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition leads to reduced expression of pro-inflammatory genes and other target genes regulated by NF-κB.
類似化合物との比較
Similar Compounds
Mollugin Derivatives: These compounds also inhibit the NF-κB pathway and have shown anti-inflammatory activity.
Sulfasalazine: Known for its anti-inflammatory properties, it inhibits NF-κB activation and is used in treating inflammatory bowel disease.
Mesalamine: Another anti-inflammatory agent that prevents NF-κB activation and is used in treating ulcerative colitis.
Uniqueness of NF-|EB-IN-5
This compound stands out due to its specific mechanism of action and high potency in inhibiting the NF-κB pathway. Its unique chemical structure allows for targeted inhibition, making it a promising candidate for therapeutic applications in diseases where NF-κB plays a critical role.
特性
分子式 |
C23H27N3O4 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
1-[(E)-[(1S,2S,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C23H27N3O4/c1-14-6-9-17(10-7-14)25-22(28)26-24-13-16-5-4-12-23(3)20(30-23)19-18(11-8-16)15(2)21(27)29-19/h5-7,9-10,13,18-20H,2,4,8,11-12H2,1,3H3,(H2,25,26,28)/b16-5+,24-13+/t18-,19-,20-,23+/m0/s1 |
InChIキー |
DRCZVSOYNQERJP-PXCOWHNISA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)N/N=C/C/2=C/CC[C@@]3([C@@H](O3)[C@@H]4[C@@H](CC2)C(=C)C(=O)O4)C |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NN=CC2=CCCC3(C(O3)C4C(CC2)C(=C)C(=O)O4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


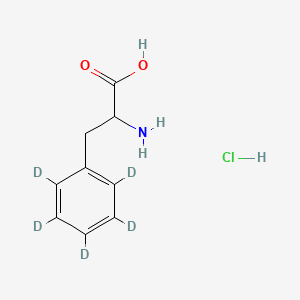
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)

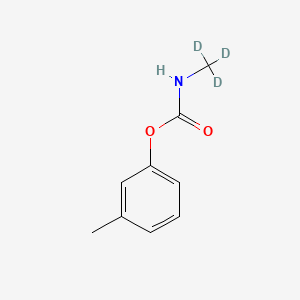
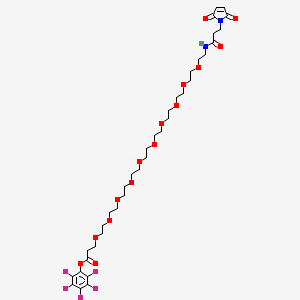
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
